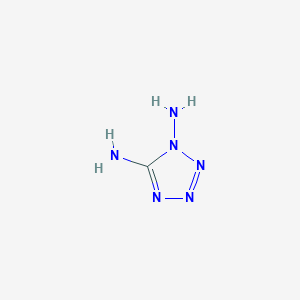

tetrazole-1,5-diamine

Description

Properties

IUPAC Name |

tetrazole-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N6/c2-1-4-5-6-7(1)3/h3H2,(H2,2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGWNAIPGOPSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=NN1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308652 | |

| Record name | 1H-Tetrazole-1,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2165-21-1 | |

| Record name | 1H-Tetrazole-1,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2165-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole-1,5-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002165211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2165-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Tetrazole-1,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1H-Tetrazole-1,5-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1H-tetrazole-1,5-diamine, a nitrogen-rich heterocyclic compound of significant interest in both medicinal chemistry and materials science. The document elucidates the definitive IUPAC nomenclature, chemical properties, and various synthetic pathways. Furthermore, it delves into the applications of this compound, with a particular focus on its role as a precursor in the synthesis of novel therapeutic agents and as a component in energetic materials. This guide is intended to be a comprehensive resource for researchers and professionals, offering detailed experimental protocols and safety considerations.

Introduction and Nomenclature

1H-Tetrazole-1,5-diamine, a member of the tetrazole class of compounds, is characterized by a five-membered aromatic ring containing four nitrogen atoms, with amino groups substituted at the 1 and 5 positions.[1][2] The correct IUPAC name for this compound is tetrazole-1,5-diamine .[1][3] It is also commonly referred to by several synonyms, including 1,5-diaminotetrazole (DAT), 1,5-diamino-1H-tetrazole, and 1H-1,2,3,4-tetrazole-1,5-diamine.[1][2][4][5] The presence of two amino groups on the tetrazole ring imparts unique chemical properties and reactivity, making it a versatile building block in organic synthesis.[2]

Physicochemical Properties

1H-Tetrazole-1,5-diamine is typically a white to off-white crystalline solid.[2] It is soluble in water and polar organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 2165-21-1 | [1][3][6] |

| Molecular Formula | CH₄N₆ | [1][5] |

| Molecular Weight | 100.08 g/mol | [1][3] |

| Melting Point | 187–190 °C | [4] |

| Density | 1.571 g/cm³ (at 19.85 °C) | [4] |

| InChI | InChI=1S/CH4N6/c2-1-4-5-6-7(1)3/h3H2,(H2,2,4,6) | [1][6] |

| InChIKey | XMGWNAIPGOPSNX-UHFFFAOYSA-N | [1][3][6] |

| SMILES | C1(=NN=NN1N)N | [1] |

Synthesis of 1H-Tetrazole-1,5-diamine

Several synthetic routes for the preparation of 1H-tetrazole-1,5-diamine have been reported. The choice of method often depends on the desired scale, purity, and safety considerations.

Historical Synthesis

The first reported synthesis of this compound was by R. Stolle in 1931, which involved the reaction of thiosemicarbazide with sodium azide and lead(II) oxide.[4] Another early method described in 1969 by R. Rapp involved the amination of 5-aminotetrazole using hydroxylamine-O-sulfonic acid, which resulted in a mixture of 1,5-diaminotetrazole and 2,5-diaminotetrazole with a low yield for the desired product.[4][7]

Modern Synthetic Approaches

More contemporary and efficient methods have since been developed.

A common laboratory-scale synthesis involves the reaction of aminoguanidinium chloride with nitrous acid.[4] This reaction proceeds through an azidoguanylchlorid intermediate which then cyclizes to form the tetrazole ring.

Another established method is the reaction of cyanogen azide with hydrazine.[3][4] This synthesis forms an azidohydrazone intermediate that undergoes ring closure to yield 1H-tetrazole-1,5-diamine.[4] A key advantage of some modern variations of this approach is the avoidance of hazardous byproducts like lead azide.[8][9]

Experimental Protocol: Synthesis from Cyanogen Azide and Hydrazine

The following protocol is a generalized representation of a modern synthetic approach.

Caption: Generalized workflow for the synthesis of 1H-tetrazole-1,5-diamine.

Step-by-Step Methodology:

-

Reaction Setup: A solution of hydrazine hydrate in ethanol is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

Reagent Addition: A solution of cyanogen azide is added dropwise to the hydrazine solution while maintaining a low temperature to control the exothermic reaction.

-

Reaction Monitoring: The reaction mixture is stirred for several hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled to induce precipitation of the product.

-

Purification: The crude product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under vacuum.

-

Characterization: The final product is characterized by spectroscopic methods (NMR, IR) and its melting point is determined.

Applications in Drug Development and Medicinal Chemistry

While much of the literature on 1H-tetrazole-1,5-diamine focuses on its energetic properties, its structural features make it a valuable scaffold in medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and bioavailability in drug candidates.[10][11][12][13]

1H-Tetrazole-1,5-diamine serves as a precursor for the synthesis of various fused heterocyclic systems, such as triazolotetrazoles and tetrazolo-triazines.[3] These fused ring systems are being explored for a range of biological activities, including antimicrobial and anticancer properties.[3][14] The amino groups at the 1 and 5 positions provide reactive sites for further functionalization, allowing for the generation of diverse chemical libraries for drug screening.

Caption: Role of 1H-tetrazole-1,5-diamine in medicinal chemistry.

Other Applications: Energetic Materials

1H-Tetrazole-1,5-diamine is a high-nitrogen compound, with a nitrogen content of 83.97%, making it a subject of interest in the field of energetic materials.[4] It is a highly explosive compound that undergoes exothermic decomposition at temperatures above its melting point.[4] Its derivatives have been extensively studied as new energetic materials.[8][9][15] These derivatives are often synthesized by protonation with strong mineral acids to form salts like 1,5-diaminotetrazolium nitrate and perchlorate.[8][9][15]

Safety and Handling

Caution: 1H-Tetrazole-1,5-diamine is a high-energy material and should be handled with extreme care. It is classified as an explosive and can be sensitive to shock and friction.[1][4] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood and behind a blast shield. An explosion resulting in injury has been reported in the literature, highlighting the need for stringent safety protocols.[1]

Conclusion

1H-Tetrazole-1,5-diamine, with the IUPAC name this compound, is a versatile chemical compound with a rich chemistry. Its high nitrogen content makes it a significant component in the field of energetic materials. Concurrently, its structure provides a valuable platform for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective utilization in research and development.

References

-

PubChem. 1H-Tetrazole-1,5-diamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1,5-Diamino-1H-tetrazol. [Link]

-

Gálvez-Ruiz, J. C., et al. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 44(12), 4237–4249. [Link]

-

Gálvez-Ruiz, J. C., et al. (2005). Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts. Europe PMC. [Link]

-

NIST. 1H-Tetrazole-1,5-diamine. National Institute of Standards and Technology. [Link]

-

Klapötke, T. M., et al. (2022). Chemistry of 2,5-Diaminotetrazole. Chemistry – A European Journal, 28(50), e202201389. [Link]

-

Cheméo. Chemical Properties of 1H-Tetrazol-5-amine (CAS 4418-61-5). [Link]

-

Zhang, Y., et al. (2018). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Molecules, 23(11), 2954. [Link]

-

Klapötke, T. M., et al. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. ACS Publications. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Tetrazole: A Key Player in Pharmaceutical Development and Drug Design. [Link]

-

Shafi'I, A. M. (2024). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES. ResearchGate. [Link]

-

Orvos, P., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry, 6(1), 1-10. [Link]

-

Orvos, P., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Institutes of Health. [Link]

-

Bauer, L., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2845. [Link]

-

ResearchGate. (a) Polymorphs of 1,5-diamino-1H-tetrazole are denoted as structure I.... [Link]

-

Explosia a.s. GUANIDINIUM 5-AMINOTETRAZOLE (GA). [Link]

- Google Patents. US5451682A - Method for synthesizing 5-aminotetrazole.

-

Engager. Synthetic routes to tetrazole compounds based on OTC materials. [Link]

-

Matyáš, R., et al. (2012). One-Pot Synthesis of Guanidinium 5,5′-Azotetrazolate Avoiding Isolation of Hazardous Sodium 5,5′-Azotetrazolate. Organic Process Research & Development, 16(11), 1803–1806. [Link]

Sources

- 1. 1H-Tetrazole-1,5-diamine | CH4N6 | CID 307904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 2165-21-1: 1H-Tetrazole-1,5-diamine | CymitQuimica [cymitquimica.com]

- 3. This compound | 2165-21-1 | Benchchem [benchchem.com]

- 4. 1,5-Diamino-1H-tetrazol – Wikipedia [de.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. 1H-Tetrazole-1,5-diamine [webbook.nist.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lifechemicals.com [lifechemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 13. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tetrazole-1,5-diamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Tetrazole-1,5-diamine, also known as 1,5-diamino-1H-tetrazole (DAT), stands as a molecule of significant interest at the intersection of medicinal chemistry and energetic materials science. Its unique nitrogen-rich heterocyclic structure imparts a fascinating combination of properties, making it a valuable building block for a diverse range of applications. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, characterization, and key applications. We delve into the causality behind experimental choices and provide insights grounded in scientific literature to empower researchers in their exploration of this versatile compound.

Molecular Structure and Physicochemical Properties

This compound is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, with amino groups substituted at the 1 and 5 positions.[1] This high nitrogen content is a defining feature, contributing significantly to its chemical character and applications.

The molecule exists in different tautomeric forms, with the 1,5-diamino tautomer being a key contributor. The crystal structure of 1,5-diamino-1H-tetrazole reveals a planar tetrazole ring.[2] The 5-amino group is conjugated with the π-system of the ring, while the 1-amino group's nitrogen atom is sp³ hybridized and not part of the conjugated system.[2] The molecules in the solid state are interconnected by a network of N—H⋯N hydrogen bonds, forming a stable three-dimensional framework.[2]

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | CH₄N₆ | [1] |

| Molecular Weight | 100.08 g/mol | [1] |

| CAS Number | 2165-21-1 | [1] |

| Appearance | Colorless crystals | [3] |

| Melting Point | 187–190 °C (with decomposition) | [3] |

| Density | 1.571 g/cm³ (at 19.85 °C) | [3] |

| Nitrogen Content | 83.97% | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. One effective and commonly cited method involves the reaction of thiosemicarbazide with sodium azide in the presence of lead(II) oxide.[4][5] A newer synthesis route has also been developed to avoid the use of hazardous lead azide.[6]

Experimental Protocol: Synthesis from Thiosemicarbazide

This protocol is based on a method reported in the literature and should be performed with appropriate safety precautions in a well-ventilated fume hood.[5]

Materials:

-

Thiosemicarbazide

-

Sodium azide

-

Ammonium chloride

-

Lead(II) oxide (PbO)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiosemicarbazide (0.2 mol), sodium azide (0.25 mol), ammonium chloride (0.25 mol), and lead(II) oxide (0.4 mol) in 350 ml of dimethylformamide.[5]

-

Heat the mixture on a boiling water bath for 6 hours with continuous stirring.[5]

-

Filter the hot mixture to remove insoluble byproducts.

-

Evaporate the filtrate to dryness under vacuum.[5]

-

Dissolve the residue in 50 ml of hot water and filter again while hot.[5]

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

-

Collect the precipitated white crystals of 1,5-diaminotetrazole by filtration.

-

Wash the crystals with a small amount of cold water and dry them.

Causality of Experimental Choices:

-

Lead(II) oxide: Acts as a desulfurizing agent, facilitating the cyclization reaction.[5] The formation of lead sulfide is a key step in this process.

-

Dimethylformamide (DMF): A high-boiling polar aprotic solvent that is suitable for this reaction, allowing it to proceed at an elevated temperature.

-

Hot filtration: Necessary to remove insoluble lead sulfide and other impurities before the product crystallizes upon cooling.

Caption: Synthesis workflow for this compound from thiosemicarbazide.

Spectroscopic Characterization

Comprehensive characterization is crucial for confirming the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound typically shows signals corresponding to the protons of the two amino groups. The chemical shifts can vary depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the single carbon atom within the tetrazole ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H stretching vibrations of the amino groups, as well as vibrations associated with the tetrazole ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of this compound. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular formula (CH₄N₆).

A summary of typical spectral data is presented below.

| Technique | Key Features |

| ¹H NMR | Signals for NH₂ protons |

| ¹³C NMR | Signal for the tetrazole ring carbon |

| FTIR (KBr, cm⁻¹) | N-H stretching, ring vibrations |

| Mass Spec (m/z) | Molecular ion peak at ~100.05 |

Thermal Properties and Decomposition

This compound exhibits a high degree of thermal stability, a property that is particularly relevant to its application in energetic materials. However, upon heating to its melting point, it undergoes a strong exothermic decomposition.[3]

Theoretical studies have provided detailed insights into the thermal decomposition mechanism. The primary decomposition process is believed to be a two-step reaction involving the elimination of N₂ from the diamino tautomer.[7][8] The effective Arrhenius parameters for this process have been calculated to be an activation energy (Ea) of 43.4 kcal mol⁻¹ and a log(A/s⁻¹) of 15.2.[8] Other decomposition channels are considered kinetically less significant.[8] The decomposition products can include nitrogen gas, hydrazoic acid, ammonia, hydrogen cyanide, and 1,2,4-triazole.[3]

Caption: Simplified thermal decomposition pathway of this compound.

Applications

The unique properties of this compound have led to its exploration in two primary fields: energetic materials and medicinal chemistry.

Energetic Materials

The high nitrogen content and positive heat of formation make this compound and its derivatives attractive as energetic materials. It can be protonated with strong mineral acids to form energetic salts, such as the nitrate and perchlorate salts.[6] These salts often exhibit good thermal stability and can be highly energetic.[6][9]

Derivatives of 1,5-diamino-1H-tetrazole have been investigated as a new family of energetic heterocyclic-based salts.[6] These salts have been fully characterized, and their energetic properties, including detonation velocities and pressures, have been calculated.[6] For example, the dinitramide salt of a methylated derivative of 1,5-diamino-1H-tetrazole has a calculated detonation velocity of 8827 m s⁻¹ and a detonation pressure of 33.6 GPa.[6]

Safety Considerations: While some salts have low impact sensitivities, their friction sensitivities can be relatively high.[6][9] Therefore, proper safety precautions are essential when handling these materials.

Medicinal Chemistry and Drug Development

Tetrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[10] The tetrazole ring can act as a bioisostere for a carboxylic acid group, which is a common strategy in drug design to improve metabolic stability and other pharmacokinetic properties.

This compound serves as a versatile precursor for the synthesis of fused heterocyclic compounds, such as 1,2,4-triazolo[1,5-d]tetrazoles and other tetrazoloheterocycles.[11][12] These fused ring systems are being investigated for various biological activities, including antimicrobial and anticancer properties. The reaction of 1,5-diaminotetrazole with various one-carbon cyclizing reagents provides a straightforward route to these complex heterocyclic structures.[11][12]

Safety and Handling

This compound and its derivatives, particularly the energetic salts, should be handled with care. It is crucial to consult the Safety Data Sheet (SDS) before use.[13][14]

General Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13]

-

Avoid creating dust.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a high-nitrogen heterocyclic compound with a rich and diverse chemistry. Its synthesis, while requiring careful handling of potentially hazardous reagents, is well-established. The molecule's unique structural and electronic properties give rise to its utility as both a precursor to potent energetic materials and a versatile building block for the synthesis of biologically active fused heterocyclic systems. For researchers in materials science and drug discovery, this compound offers a wealth of opportunities for the development of new and innovative compounds. A thorough understanding of its properties, synthesis, and handling is paramount to safely and effectively harnessing its potential.

References

- Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts. (2005). Inorganic Chemistry, 44(12), 4255-4264.

- Ponomarev, D. A., & Tselinskii, I. V. (2018). Thermochemistry, Tautomerism, and Thermal Decomposition of 1,5-Diaminotetrazole: A High-Level ab Initio Study. The Journal of Physical Chemistry A, 122(17), 4341-4349.

- Synthesis and properties of high energy materials based on 1, 5-di(nitramino)tetrazole. (2015). Journal of Explosives & Propellants, 38(1), 1-6.

- Ponomarev, D. A., & Tselinskii, I. V. (2018). Thermochemistry, Tautomerism, and Thermal Decomposition of 1,5-Diaminotetrazole: A High-Level ab Initio Study. The Journal of Physical Chemistry A, 122(17), 4341-4349.

- Gálvez-Ruiz, J. C., Holl, G., Karaghiosoff, K., Klapötke, T. M., Löhnwitz, K., Mayer, P., ... & Weigand, J. J. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry, 44(12), 4255-4264.

- Fendt, T., Fischer, N., Klapötke, T. M., & Stierstorfer, J. (2011). Novel Energetic Materials based on 1,5-Diaminotetrazole and 3,5-Diamino-1H-1,2,4-triazole.

- Fisher Scientific. (2018).

- SYNTHESIS AND PROPERTIES OF 1,5-DIAMINOTETRAZOLE. LookChem.

- AK Scientific, Inc.

- Mohammed, J. H. (2016). Biological activities importance of Tetrazole derivatives. European Academic Research, III(12), 12794-12811.

- Pressure-induced phase transition of 1,5-diamino-1 H -tetrazole (DAT) under high pressure. (2017). RSC Advances, 7(85), 54087-54093.

- 5-ATZ(5-Aminotetrazole), the nitrotetrazolate ion and friends. (2007). Sciencemadness.org.

- Li, Z. M., Zhang, J. G., Cui, Y., Zhang, T. L., Shu, Y. J., Sinditskii, V. P., ... & Egorshin, V. Y. (2010). Synthesis, Structure, and Energetic Properties of 1,5-Diaminotetrazolium Sulfate Salts.

- Joo, Y. H., & Shreeve, J. M. (2010). 1, 5-Diamino-1H-1, 2, 3, 4-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1635.

- The Royal Society of Chemistry. (2014).

- Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl). (2021). Molecules, 26(2), 373.

- Biosynth. (2023).

- Decomposition of Aminotetrazole Based Energetic Materials under High Heating Rate Conditions. (2012). The Journal of Physical Chemistry A, 116(1), 173-180.

- Synthesis, characterization and biological evaluation of tetrazole derivatives. (2022). International Journal of Advanced Chemistry Research, 4(2), 1-5.

- Taha, M. (2005). Use of 1,5‐Diaminotetrazole in the Synthesis of Some Fused Heterocyclic Compounds. ChemInform, 36(48).

- Tetrazole Derivatives from Quinaldic Acid: Estimation of the Biological and Antioxidant Properties. (2023). Journal of Nanostructures, 13(2), 263-276.

- Apollo Scientific. (n.d.).

- Tetrazoles: Synthesis and Biological Activity. (2023). Pharmaceuticals, 16(8), 1145.

- Echemi. (n.d.).

- PubChem. (n.d.). 1H-Tetrazole-1,5-diamine.

- Use of 1,5-diaminotetrazole in the synthesis of some fused heterocyclic compounds. (2005). Journal of the Indian Chemical Society, 82(2), 172-174.

- 1 H NMR and 13 C NMR shifts of all compounds. (2017). New Journal of Chemistry, 41(16), 8236-8244.

- 1H-tetrazole-1,5-diamine - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

- (a) 5-iminotetrazole, (b) 1H-5-aminotetrazole, and (c)... (2018). The Journal of Physical Chemistry A, 122(17), 4341-4349.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2016). Journal of the Brazilian Chemical Society, 27(11), 2051-2057.

- 1,5-Diamino-1H-tetrazol. (n.d.). In Wikipedia.

- Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. (2023). Scientific Reports, 13(1), 8031.

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy.

- N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. (2022). Molecules, 27(19), 6528.

- 1,5-Di(nitramino)tetrazole: High Sensitivity and Superior Explosive Performance. (2015).

Sources

- 1. 1H-Tetrazole-1,5-diamine | CH4N6 | CID 307904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,5-Diamino-1H-tetrazol – Wikipedia [de.wikipedia.org]

- 4. SYNTHESIS AND PROPERTIES OF 1,5-DIAMINOTETRAZOLE - Lookchem [lookchem.com]

- 5. Sciencemadness Discussion Board - 5-ATZ(5-Aminotetrazole), the nitrotetrazolate ion and friends - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thermochemistry, Tautomerism, and Thermal Decomposition of 1,5-Diaminotetrazole: A High-Level ab Initio Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Use of 1,5‐Diaminotetrazole in the Synthesis of Some Fused Heterocyclic Compounds. | Semantic Scholar [semanticscholar.org]

- 12. zenodo.org [zenodo.org]

- 13. fishersci.com [fishersci.com]

- 14. biosynth.com [biosynth.com]

Introduction: The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Medicinal Chemistry

An In-depth Technical Guide to 2-(Trifluoromethyl)benzoic Acid: Properties, Applications, and Sourcing for Drug Development Professionals

Senior Application Scientist's Note: This guide is prepared for researchers, scientists, and drug development professionals. It is imperative to clarify a critical discrepancy in the initial topic query. The provided CAS number, 2165-21-1, correctly identifies the compound 1H-Tetrazole-1,5-diamine .[1][2][3][4][5][6] However, the detailed request for a technical guide focused on a compound relevant to drug development, along with the nature of the requested data, strongly suggests an interest in 2-(Trifluoromethyl)benzoic Acid , whose correct CAS number is 433-97-6 .[7][8] This guide will therefore focus on 2-(Trifluoromethyl)benzoic Acid to align with the detailed scientific intent of the query.

2-(Trifluoromethyl)benzoic acid (TFBA) is a substituted aromatic carboxylic acid that has emerged as a strategically important building block in modern drug discovery and development.[8] The presence of the trifluoromethyl (-CF3) group on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after by medicinal chemists.[7][8][9] This guide provides an in-depth analysis of the core properties of 2-(Trifluoromethyl)benzoic acid, its applications, and key considerations for its use in a research and development setting.

The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. When incorporated into a drug candidate, the -CF3 group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve cell membrane permeability, and increase binding affinity to target proteins.[8] Consequently, 2-(Trifluoromethyl)benzoic acid serves as a versatile precursor for introducing this valuable moiety into a wide array of molecular architectures.[8][10]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development.

Core Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 433-97-6 | |

| Molecular Formula | C8H5F3O2 | [9][11][12] |

| Molecular Weight | 190.12 g/mol | [7][9][11][12][13] |

| Appearance | White to off-white crystalline solid/powder.[7][9][13] | [7][9][13] |

| Melting Point | 107-112 °C | [9] |

| Boiling Point | 247-248 °C | [9] |

| Density | ~1.44 g/cm³ | [7] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethyl acetate and DMSO.[7] | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for identity confirmation and purity assessment. Key spectral data for 2-(Trifluoromethyl)benzoic acid are available across various databases.

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[14]

-

¹³C NMR: Provides information on the carbon framework of the molecule.[11]

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight of the compound.[11]

-

Infrared (IR) Spectroscopy: FTIR spectra reveal the presence of characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.[11]

Synthesis and Chemical Reactivity

Synthetic Routes

2-(Trifluoromethyl)benzoic acid can be prepared through several synthetic pathways. A common industrial method involves the fluorination of 2-trichloromethyl benzoyl chloride with anhydrous hydrogen fluoride, followed by hydrolysis and oxidation of the resulting 2-trifluoromethyl benzal chloride with nitric acid.[15] Another reported method involves the alkaline hydrolysis of 2-trifluoromethylbenzonitrile.[16]

Below is a generalized workflow for a laboratory-scale synthesis.

Caption: Generalized workflow for the synthesis of 2-(Trifluoromethyl)benzoic acid.

Key Chemical Reactions

The primary utility of 2-(Trifluoromethyl)benzoic acid lies in its function as a chemical intermediate.[9][10] The carboxylic acid group can undergo a variety of transformations, including:

-

Amide Coupling: Reaction with amines to form benzamides, a common linkage in pharmaceuticals.

-

Esterification: Reaction with alcohols to form esters.

-

Reduction: Reduction of the carboxylic acid to an alcohol.

-

Acyl Halide Formation: Conversion to the corresponding acyl chloride, a more reactive intermediate for subsequent coupling reactions.

Applications in Research and Industry

The unique properties conferred by the trifluoromethyl group make 2-(Trifluoromethyl)benzoic acid a valuable intermediate in several high-value applications.

Pharmaceutical Intermediate

This is the most significant application area.[8][9] The compound is a key building block for the synthesis of various Active Pharmaceutical Ingredients (APIs).[8][9][17] Its incorporation can lead to drugs with enhanced potency, better pharmacokinetic profiles, and improved metabolic stability.[8][9] For example, it is used in the synthesis of enzyme inhibitors and receptor antagonists.[8]

Agrochemical Intermediate

2-(Trifluoromethyl)benzoic acid is an essential intermediate for the production of certain agrochemicals, most notably the fungicide Fluopyram.[9][10] This highlights its importance in the crop protection industry.

Material Science

The compound and its derivatives are also explored in material science.[18] Incorporation into polymers can enhance thermal stability and chemical resistance.[18] It also has potential applications in the development of liquid crystals and organic light-emitting diodes (OLEDs).[18]

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), 2-(Trifluoromethyl)benzoic acid is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The signal word is "Warning".

Recommended Handling and PPE

A detailed safety protocol should always be followed when handling this compound.

Experimental Protocol: Safe Handling of 2-(Trifluoromethyl)benzoic Acid

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: For operations generating significant dust, use a NIOSH-approved N95 dust mask or higher.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Handling Practices: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, avoid breathing dust. Carefully sweep up the solid material, place it in a sealed container for disposal, and ventilate the area.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[19]

Commercial Suppliers

2-(Trifluoromethyl)benzoic acid is available from various chemical suppliers who cater to research and bulk manufacturing needs. When selecting a supplier, it is crucial to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical documentation (e.g., Certificate of Analysis).

Table of Representative Suppliers:

| Supplier | Purity Levels Offered | Notes |

| Sigma-Aldrich (Merck) | Typically ≥98% | A major supplier for research and development quantities. |

| Tokyo Chemical Industry (TCI) | Various grades available | Offers a range of building blocks for organic synthesis. |

| J&K Scientific | 98% | Supplier of fine chemicals for research.[20] |

| NINGBO INNO PHARMCHEM CO.,LTD. | High purity grades | A manufacturer and supplier based in China.[9] |

| Chem-Impex International | Various grades | A supplier of intermediates for pharmaceutical and agrochemical research.[17] |

| CymitQuimica | Various grades | European supplier of chemical products for laboratory use.[13] |

Conclusion

2-(Trifluoromethyl)benzoic acid (CAS 433-97-6) is a cornerstone intermediate for the modern medicinal chemist and process scientist. Its value is derived from the predictable and beneficial impact of the trifluoromethyl group on the properties of bioactive molecules. A comprehensive understanding of its physicochemical properties, reactivity, and safety protocols is essential for its successful application in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. Researchers and developers are advised to source high-purity material from reputable suppliers to ensure the reliability and reproducibility of their results.

References

- The Chemical Identity of 2-(Trifluoromethyl)

- 2-(trifluoromethyl)benzoic acid - Solubility of Things. Solubility of Things.

- The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- How to Prepare 2-(Trifluoromethyl)benzoic Acid? - FAQ - Guidechem. Guidechem.

- CAS 2165-21-1: 1H-Tetrazole-1,5-diamine | CymitQuimica. CymitQuimica.

- 2-(Trifluoromethyl)benzoic acid 98 433-97-6 - Sigma-Aldrich. Sigma-Aldrich.

- 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem. PubChem.

- 2-(Trifluoromethyl)benzoic Acid 433-97-6 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry.

- 2-(Trifluoromethyl)benzoic acid 98 433-97-6 - Sigma-Aldrich. Sigma-Aldrich.

- tetrazole-1,5-diamine | 2165-21-1 | Benchchem. Benchchem.

- 2-(Trifluoromethyl)benzoic acid | CymitQuimica. CymitQuimica.

- 2-(Trifluoromethyl)benzoic acid 98 433-97-6 - Sigma-Aldrich. Sigma-Aldrich.

- 2-(Trifluoromethyl)benzoic acid synthesis - ChemicalBook. ChemicalBook.

- SAFETY DATA SHEET - Matrix Scientific.

- 2-(Trifluoromethyl)benzoic acid - Chem-Impex. Chem-Impex.

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents.

- 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum - ChemicalBook. ChemicalBook.

- Exploring the Synthesis and Applications of 2-(Trifluoromethyl)benzoic Acid in Material Science - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.

- 1H-TETRAZOLE-1,5-DIAMINE CAS#: 2165-21-1 - ChemicalBook. ChemicalBook.

- 1h-tetrazole-1,5-diamine - ChemicalBook. ChemicalBook.

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.

- 1H-Tetrazole-1,5-diamine | CH4N6 | CID 307904 - PubChem. PubChem.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- 2-(Trifluoromethyl)benzoic acid, 98% | 433-97-6 - J&K Scientific. J&K Scientific.

Sources

- 1. CAS 2165-21-1: 1H-Tetrazole-1,5-diamine | CymitQuimica [cymitquimica.com]

- 2. This compound | 2165-21-1 | Benchchem [benchchem.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. 1H-TETRAZOLE-1,5-DIAMINE CAS#: 2165-21-1 [m.chemicalbook.com]

- 5. 1H-TETRAZOLE-1,5-DIAMINE price,buy 1H-TETRAZOLE-1,5-DIAMINE - chemicalbook [m.chemicalbook.com]

- 6. 1H-Tetrazole-1,5-diamine | CH4N6 | CID 307904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 13. 2-(Trifluoromethyl)benzoic acid | CymitQuimica [cymitquimica.com]

- 14. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]

- 15. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 16. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 17. chemimpex.com [chemimpex.com]

- 18. nbinno.com [nbinno.com]

- 19. fishersci.com [fishersci.com]

- 20. jk-sci.com [jk-sci.com]

Molecular formula and weight of 1H-Tetrazole-1,5-diamine.

An In-depth Technical Guide to 1H-Tetrazole-1,5-diamine

Introduction

1H-Tetrazole-1,5-diamine, also known as 1,5-diaminotetrazole (DAT), is a nitrogen-rich heterocyclic compound with significant interest in the fields of energetic materials, medicinal chemistry, and materials science.[1][2][3] Its unique structure, featuring a tetrazole ring with amino groups at the 1 and 5 positions, imparts a high nitrogen content (83.97%) and a range of intriguing chemical properties.[2] This guide provides a comprehensive technical overview of 1H-Tetrazole-1,5-diamine, covering its fundamental properties, synthesis, applications, and safety considerations, tailored for researchers and drug development professionals.

Part 1: Core Molecular and Physical Properties

The foundational characteristics of a compound are critical for its application. 1H-Tetrazole-1,5-diamine is a white to off-white crystalline solid.[4] It is soluble in water and polar organic solvents, a property that enhances its utility in various synthetic and biological applications.[4]

Molecular Formula and Weight

The essential identifiers for 1H-Tetrazole-1,5-diamine are summarized below:

| Property | Value | Source |

| Molecular Formula | CH4N6 | [5] |

| Molecular Weight | 100.08 g/mol | [4][5] |

| CAS Number | 2165-21-1 | [1][4][6] |

| IUPAC Name | tetrazole-1,5-diamine | [5] |

Structural and Spectroscopic Data

The compound crystallizes in a monoclinic crystal lattice.[2] Spectroscopic data is crucial for its identification and characterization. 1H NMR spectra, typically recorded in DMSO-d6, are available for structural confirmation.[7][8]

Part 2: Synthesis and Reactivity

The synthesis of 1H-Tetrazole-1,5-diamine has evolved to improve yield and safety. Several synthetic routes have been reported, each with distinct advantages and considerations.

Established Synthetic Pathways

-

From Aminoguanidinium Chloride: A common method involves the reaction of aminoguanidinium chloride with nitrous acid.[2]

-

From Cyanogen Azide and Hydrazine: Another pathway is the reaction of cyanogen azide with hydrazine.[1][2] This method proceeds through an azidohydrazone intermediate which then undergoes cyclization.[2]

-

From Thiosemicarbazide: The first described synthesis in 1931 involved the reaction of thiosemicarbazide with sodium azide and lead(II) oxide.[2] A more recent synthesis avoids the hazardous lead azide byproduct.[9][10][11]

-

Amination of 5-Aminotetrazole: Amination of 5-aminotetrazole using hydroxylamine-O-sulfonic acid can yield a mixture of 1,5-diaminotetrazole and its 2,5-isomer.[2][12]

Chemical Reactivity

1H-Tetrazole-1,5-diamine's reactivity is centered around its amino groups and the tetrazole ring. It can be readily protonated by strong mineral acids to form stable salts, such as nitrate and perchlorate salts.[1][9][10][11] This property is significant in the development of energetic ionic liquids.[9]

Part 3: Applications in Research and Development

The high nitrogen content and structural features of 1H-Tetrazole-1,5-diamine make it a versatile building block in several advanced fields.

Energetic Materials

Due to its high nitrogen content and thermal stability, 1H-Tetrazole-1,5-diamine is a prominent compound in the field of high energy density materials (HEDMs).[2][13] It serves as a precursor for a variety of energetic salts and complexes.[3] While the parent compound is explosive, its derivatives are being explored for applications such as gas generating agents.[2][12] The compound melts at 187–190 °C, followed by a strongly exothermic decomposition.[2]

Medicinal Chemistry

The tetrazole moiety is a well-known pharmacophore in drug discovery, often acting as a bioisostere for carboxylic acids. The amino substitutions on 1H-Tetrazole-1,5-diamine offer points for further functionalization, making it a valuable scaffold for synthesizing novel therapeutic agents. It has shown potential for pharmacological activities, including antimicrobial and anti-inflammatory properties.[4]

Synthesis of Heterocyclic Systems

1H-Tetrazole-1,5-diamine is a key intermediate in the synthesis of fused heterocyclic systems, such as triazolotetrazoles and tetrazolo-triazines, which are investigated for their biological activities.[1]

Part 4: Safety and Handling

Given its energetic nature, proper handling and safety precautions are paramount when working with 1H-Tetrazole-1,5-diamine.

Hazard Identification

1H-Tetrazole-1,5-diamine is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[14] It is a high-explosive compound.[2] Heating may cause an explosion.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14] In case of insufficient ventilation, use suitable respiratory equipment.[15]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[14][15] Use explosion-proof electrical and ventilating equipment.[14]

-

Storage: Store in a cool, well-ventilated, fireproof place in the original, tightly closed container.[14][15] Keep away from heat, sparks, open flames, and other ignition sources.[14] It should be stored away from strong acids and bases.[14]

-

Disposal: Dispose of waste material in accordance with national and local regulations. Do not mix with other waste.

First Aid Measures

-

Inhalation: Move the person to fresh air. Seek medical attention if feeling unwell.[15]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[15]

Conclusion

1H-Tetrazole-1,5-diamine is a compound with significant potential, driven by its unique chemical structure and high nitrogen content. Its applications span from advanced energetic materials to the synthesis of novel pharmaceuticals. A thorough understanding of its properties, synthesis, and, most importantly, its safe handling, is crucial for any researcher or professional working with this versatile molecule. Further research into its derivatives will likely unlock even more applications in the future.

Experimental Workflow: Synthesis via Cyanogen Azide and Hydrazine

This section outlines a generalized protocol for the synthesis of 1H-Tetrazole-1,5-diamine. This is a representative workflow and must be adapted and performed with extreme caution by qualified personnel in a controlled laboratory setting.

Caption: Generalized workflow for the synthesis of 1H-Tetrazole-1,5-diamine.

References

-

PubChem. (n.d.). 1H-Tetrazole-1,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Tetrazole-1,5-diamine. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,5-Diamino-1H-tetrazol. Retrieved from [Link]

- Klapötke, T. M., et al. (2022). Chemistry of 2,5-Diaminotetrazole. Chemistry – A European Journal.

-

Gálvez-Ruiz, J. C., et al. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry. Retrieved from [Link]

- Gálvez-Ruiz, J. C., et al. (2005). Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts. Inorganic Chemistry, 44(12), 4237-4249.

- Fendt, M. (2011). Novel Energetic Materials based on 1,5-Diaminotetrazole and 3,5-Diamino-1H-1,2,4-triazole. Ludwig-Maximilians-Universität München.

-

Oxford Lab Fine Chem LLP. (n.d.). 1H-TETRAZOLE - (For DNA Synthesis) MSDS. Retrieved from [Link]

- Gálvez-Ruiz, J. C., et al. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. Inorganic Chemistry.

-

SpectraBase. (n.d.). 1H-tetrazole-1,5-diamine. Wiley. Retrieved from [Link]

- Qi, S. Y., et al. (2009). Progress in 1, 5-diamino-1H-tetrazole and its derivatives.

-

ResearchGate. (n.d.). (a) Polymorphs of 1,5-diamino-1H-tetrazole are denoted as structure I.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6. Retrieved from [Link]

Sources

- 1. This compound | 2165-21-1 | Benchchem [benchchem.com]

- 2. 1,5-Diamino-1H-tetrazol – Wikipedia [de.wikipedia.org]

- 3. Progress in 1, 5-diamino-1H-tetrazole and its derivatives - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 4. CAS 2165-21-1: 1H-Tetrazole-1,5-diamine | CymitQuimica [cymitquimica.com]

- 5. 1H-Tetrazole-1,5-diamine | CH4N6 | CID 307904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazole-1,5-diamine [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 15. chemicalbook.com [chemicalbook.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the 2D and 3D Conformational Landscape of Tetrazole-1,5-diamine

Abstract

This compound (DAT), a nitrogen-rich heterocycle, stands at the intersection of medicinal chemistry and materials science. Its utility as a bioisosteric surrogate for carboxylic acids and amides, combined with its application in high-energy-density materials (HEDMs), is fundamentally governed by its three-dimensional structure and the subtle interplay of its tautomeric and conformational forms.[1][2] This technical guide provides a comprehensive exploration of the 2D and 3D structures of DAT, offering researchers, scientists, and drug development professionals a synthesized view of theoretical predictions and experimental validations. We delve into the causality behind methodological choices for conformational analysis, present detailed, field-proven protocols, and bridge the gap between computational and empirical data to construct a holistic understanding of DAT's structural landscape.

Introduction: The Structural Dichotomy of a Versatile Scaffold

This compound, structurally defined as a 1H-tetrazole ring substituted with amino groups at the 1 and 5 positions, is a molecule of significant academic and industrial interest.[3] In pharmacology, the tetrazole ring is prized as a metabolically stable bioisostere, capable of mimicking the geometry and acidity of other functional groups to modulate biological activity.[4] In materials science, its high nitrogen content (80% by weight) makes it a foundational component for energetic materials, where crystal packing and stability are paramount.[2][5][6]

The function of DAT in any application is inextricably linked to its structure. This structure is not static; it exists as a dynamic equilibrium of various forms. Understanding this dynamism requires a two-pronged analysis:

-

2D Conformation (Tautomerism): The arrangement and bonding of atoms within the heterocyclic ring can vary due to the migration of a proton, leading to different structural isomers known as tautomers. These tautomers possess distinct electronic properties and stabilities.[7][8]

-

3D Conformation (Spatial Arrangement): This refers to the spatial orientation of the exocyclic amino groups relative to the planar tetrazole ring and to each other. This is influenced by bond rotations, steric hindrance, and intermolecular forces like hydrogen bonding.[5]

This guide will systematically dissect these two facets of DAT's structure, presenting the theoretical underpinnings of its conformational possibilities and the experimental protocols required to verify them.

The 2D Landscape: Tautomeric Equilibria of this compound

The tetrazole nucleus is prone to prototropic tautomerism, where a hydrogen atom can reside on different nitrogen atoms of the ring.[1][9] For this compound, computational studies have been instrumental in identifying the most likely tautomeric forms and predicting their relative stabilities.

Theoretically Predicted Tautomers of DAT

Quantum chemical calculations, particularly using methods like second-order Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CCSD(T)), have identified five plausible tautomers of DAT.[7] These calculations provide insights into the gas-phase energetics, which are foundational for understanding the molecule's intrinsic properties before considering solvent or solid-state effects.

The five predicted tautomers are:

-

1,5-diamino-tetrazole (The nominal structure)

-

2,5-diamino-tetrazole

-

4-hydro-1-amino-5-imino-tetrazole (an imino tautomer)

-

2-hydro-1-imino-5-amino-tetrazole (an imino tautomer)

-

2,4-dihydro-1,5-diimino-tetrazole (a di-imino tautomer)

A critical insight from these studies is that the 2,5-diamino-tetrazole tautomer is predicted to be the most energetically favorable form in the gas phase, being more stable than the nominal 1,5-diamino structure.[7] The interconversion between these forms involves significant energy barriers, with hydrogen-shift reactions generally being more facile than amino-group shifts.[7]

Tautomer Interconversion Pathways

The transformation between different tautomers is not spontaneous but proceeds through specific transition states with associated activation energy barriers. Understanding these pathways is crucial for predicting which tautomers are likely to be observed under given conditions.

Caption: Predicted tautomeric interconversion pathways for DAT in the gas phase.[7]

The 3D Conformation: Spatial Dynamics and Intermolecular Interactions

While tautomerism describes the 2D connectivity, the 3D conformation defines the molecule's shape, which is critical for interactions such as crystal packing and receptor binding. The key variables in DAT's 3D structure are the orientations of the two exocyclic amino groups.

Rotational Freedom and Planarity

The tetrazole ring itself is aromatic and thus largely planar.[1] The primary conformational flexibility arises from the rotation around the C5-N(amino) and N1-N(amino) single bonds. The specific rotational conformers (rotamers) that are populated depend on a delicate balance between:

-

Steric Hindrance: Repulsion between the amino groups and adjacent nitrogen atoms of the ring.

-

Electronic Effects: Conjugation between the amino lone pairs and the aromatic ring system.

-

Intramolecular Hydrogen Bonding: Potential for hydrogen bonding between the two amino groups, which would favor specific orientations.

In the solid state, the conformation is often locked into a single, low-energy state dictated by the forces of the crystal lattice. X-ray diffraction studies of DAT salts have shown that extensive intermolecular hydrogen bonding networks dominate the crystal packing, influencing the orientation of the amino groups.[10][11] For example, studies on 1,5-diamino-4-H-tetrazolium perchlorate revealed specific C-N bond lengths and a network of hydrogen bonds that stabilize the crystal structure.[10][12]

Summary of Structural Parameters

Quantitative data from both computational models and experimental determinations are essential for a precise description of the 3D conformer.

| Parameter | Computational (Gas Phase) | Experimental (Solid State - Salt) | Causality and Insights |

| C5-N1 Bond Length | ~1.34 Å | 1.345(2) Å[10] | Typical for tetrazole C-N bonds, indicating partial double bond character due to aromaticity. Good agreement between theory and experiment validates the computational model. |

| N1-N2 Bond Length | ~1.37 Å | 1.365(2) Å[10] | Reflects the N-N single bond within the delocalized π-system. |

| C5-N(amino) Bond Length | ~1.36 Å | 1.334(5) Å[10] | The shorter bond in the solid state suggests stronger delocalization of the amino lone pair into the ring, potentially enhanced by protonation and crystal packing forces. |

| Ring Planarity | Planar | Essentially Planar | Aromaticity dictates a planar ring structure, which is the lowest energy conformation. |

| Amino Group Pyramidalization | Slightly Pyramidal | Near Planar to Pyramidal | The degree of pyramidalization reflects the hybridization of the amino nitrogen. It is influenced by hydrogen bonding; acting as a donor can flatten the group's geometry. |

Methodologies for Conformer Determination

A dual approach, combining computational prediction with experimental validation, provides the most robust understanding of molecular conformation. The theoretical methods generate hypotheses about stable structures, while experimental techniques provide empirical proof.

Computational Workflow

Rationale: The goal of the computational workflow is to map the potential energy surface of the molecule to identify low-energy (i.e., stable) tautomers and conformers. High-level ab initio methods are chosen for accuracy in energy calculations, while DFT provides a cost-effective balance for geometry optimization.

-

Structure Generation: Draw the 2D structures of all plausible tautomers of DAT (e.g., 1,5-diamino, 2,5-diamino, and imino forms).[7]

-

Initial Optimization: Perform an initial geometry optimization for each tautomer using a computationally inexpensive method like DFT with the B3LYP functional and a moderate basis set (e.g., 6-31G(d)). This provides a reasonable starting geometry.

-

Conformational Search: For each tautomer, perform a systematic or stochastic search of the conformational space by rotating the C5-N and N1-N exocyclic bonds.

-

High-Level Optimization: Take the lowest energy conformers for each tautomer and perform a final, high-accuracy geometry optimization using a more robust method, such as MP2 with a larger basis set (e.g., 6-311G**).[7] This ensures precise bond lengths and angles.

-

Energy Refinement: To obtain highly accurate relative energies, perform single-point energy calculations on the MP2-optimized geometries using a "gold standard" method like CCSD(T) with the 6-311G** basis set.[7][12] This step is crucial for reliably determining the most stable tautomer.

-

Vibrational Analysis: Calculate vibrational frequencies for all optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies can also be used to predict IR and Raman spectra.[10]

Caption: Workflow for computational conformational and tautomeric analysis of DAT.

Experimental Characterization Workflow

Rationale: Experimental methods provide real-world data to confirm or refute computational predictions. A multi-technique approach is essential, as each method probes a different aspect of the molecular structure. SC-XRD gives the definitive solid-state structure, while spectroscopic methods like NMR and IR provide information about the structure in bulk solid or solution phases.

-

Crystal Growth: Grow single crystals of DAT or a suitable salt (e.g., perchlorate, nitrate).[10][11] This is often the most challenging step. A common method is slow evaporation of a solvent or layering a solution with an anti-solvent (e.g., layering an ethanol solution with diethyl ether).[10]

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. Cool the crystal (e.g., to 100 K) to reduce thermal motion and improve diffraction quality. Collect diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns. The final refined structure provides precise bond lengths, bond angles, and torsional angles.[12]

-

Sample Preparation: For NMR, dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6). For IR, prepare a KBr pellet or a mull.[13]

-

¹H and ¹³C NMR: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants provide information about the electronic environment and connectivity of atoms. The presence of multiple sets of peaks can indicate a mixture of tautomers or conformers in solution.[13]

-

¹⁵N NMR: If possible, acquire a ¹⁵N NMR spectrum. The chemical shifts of the nitrogen atoms are highly sensitive to their position in the ring and their protonation state, making this technique exceptionally powerful for distinguishing between tautomers.[14]

-

FT-IR/Raman Spectroscopy: Acquire an infrared or Raman spectrum. The positions of vibrational bands, particularly the N-H stretching and bending modes (typically >3000 cm⁻¹ and ~1600 cm⁻¹, respectively), provide direct evidence of the amino groups and hydrogen bonding.[10][13] Comparison with computationally predicted spectra can aid in structural assignment.[10]

Caption: Workflow for the experimental characterization of DAT conformers.

Conclusion: A Unified Model of the DAT Conformer

The conformational landscape of this compound is a complex interplay of 2D tautomerism and 3D spatial arrangements. By integrating high-level computational predictions with rigorous experimental verification, we can construct a robust model of its behavior.

-

In the gas phase , DAT likely exists as an equilibrium of tautomers, with the 2,5-diamino form being intrinsically the most stable.[7]

-

In the solid state , the conformation is dominated by crystal packing forces. Intermolecular hydrogen bonding dictates a specific, locked 3D structure, which is often the protonated 1,5-diamino tautomer, as confirmed by X-ray crystallography.[10][11][12]

-

In solution , the molecule's state will depend on the solvent's polarity and proticity, likely existing as a dynamic equilibrium of solvated tautomers and conformers.

For drug development professionals, this understanding is critical. The specific tautomer and conformer that binds to a biological target may not be the most stable form in isolation. For materials scientists, knowledge of the solid-state structure and intermolecular interactions is essential for designing energetic materials with desired stability and performance. This guide provides the foundational knowledge and methodological framework necessary to probe and understand these critical structural details.

References

-

D. Moderhack. (2018). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Available at: [Link]

-

N. M. A. Hussein. (2018). Synthesis of 1,5-Disubstituted Tetrazoles and Study of Their Antibacterial Activity. Iraqi National Journal of Chemistry. Available at: [Link]

-

G.I. Koldobskii, et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Available at: [Link]

-

X. Li, et al. (2014). Theoretical study on the tautomerization of 1,5-diaminotetrazole (DAT). ResearchGate. Available at: [Link]

-

A. D. S. G. de la Torre, et al. (2020). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. ResearchGate. Available at: [Link]

-

T. P. Pagoria, et al. (2004). Experimental and Theoretical Study of 1.5-Diamino-4-H-Tetrazolium Perchlorate. Lawrence Livermore National Laboratory. Available at: [Link]

-

PubChem. (n.d.). 1H-Tetrazole-1,5-diamine. PubChem. Available at: [Link]

-

T. P. Pagoria, et al. (2004). Experimental and Theoretical Study of 1.5-Diamino-4-H-Tetrazolium Perchlorate. Defense Technical Information Center. Available at: [Link]

-

A. H. El-shehawi, et al. (2012). Synthesis and spectroscopic properties of new bis-tetrazoles. Molecules. Available at: [Link]

-

A. D. S. G. de la Torre, et al. (2020). Tautomeric forms of tetrazole. ResearchGate. Available at: [Link]

-

M. W. Wong, et al. (1992). Tautomeric equilibrium and hydrogen shifts of tetrazole in the gas phase and in solution. Journal of the American Chemical Society. Available at: [Link]

-

Y. Liu, et al. (2020). (a) Polymorphs of 1,5-diamino-1H-tetrazole are denoted as structure I and structure II... ResearchGate. Available at: [Link]

-

T. M. Klapötke, et al. (2005). Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts. Inorganic Chemistry. Available at: [Link]

-

J. Safaei-Ghomi, et al. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal. Available at: [Link]

-

SpectraBase. (n.d.). 1H-tetrazole-1,5-diamine - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

-

T. M. Klapötke, et al. (2005). Derivatives of 1,5-Diamino-1H-tetrazole: A New Family of Energetic Heterocyclic-Based Salts. ACS Publications. Available at: [Link]

-

G. La Manna, et al. (2021). Design, synthesis and biological evaluation of 1,5-disubstituted α-amino tetrazole derivatives as non-covalent inflammasome-caspase-1 complex inhibitors with potential application against immune and inflammatory disorders. European Journal of Medicinal Chemistry. Available at: [Link]

-

M. L. S. Cristiano. (2009). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Molecules. Available at: [Link]

-

M. A. G. Bardan, et al. (2023). Displays 3D and 2D docking study results of synthesized tetrazoles and... ResearchGate. Available at: [Link]

Sources

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 2165-21-1 | Benchchem [benchchem.com]

- 3. 1H-Tetrazole-1,5-diamine | CH4N6 | CID 307904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Derivatives of 1,5-diamino-1H-tetrazole: a new family of energetic heterocyclic-based salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Experimental and Theoretical Study of 1.5-Diamino-4-H-Tetrazolium Perchlorate - Google Books [books.google.com]

- 13. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Crystal Structure Determination of 1,5-diamino-1H-tetrazole (DAT)

Abstract

1,5-diamino-1H-tetrazole (DAT) is a nitrogen-rich heterocyclic compound of significant interest in the field of energetic materials due to its high nitrogen content (83.97%), thermal stability, and role as a precursor for various energetic salts.[1][2][3] A definitive understanding of its three-dimensional structure is paramount for elucidating structure-property relationships, designing novel derivatives, and ensuring safe handling. This technical guide provides a comprehensive, in-depth protocol for the determination of the crystal structure of 1,5-diamino-1H-tetrazole, from synthesis and crystallization to single-crystal X-ray diffraction analysis and structure refinement. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering both detailed methodologies and the underlying scientific rationale.

Introduction: The Significance of Crystal Structure in Energetic Materials

The crystal structure of an energetic material dictates many of its critical performance and safety characteristics, including density, thermal stability, sensitivity to external stimuli (impact and friction), and detonation properties. For 1,5-diamino-1H-tetrazole, a precise structural model allows for the detailed analysis of intermolecular interactions, such as hydrogen bonding, which play a crucial role in the packing of molecules in the solid state. These interactions govern the crystal's density and stability. Furthermore, understanding the molecular geometry and bonding within the DAT molecule provides insights into its chemical reactivity and decomposition pathways.[4] This guide will walk through the essential steps to obtain and interpret the crystal structure of DAT, providing a foundational understanding for its application and further development.

Synthesis of 1,5-diamino-1H-tetrazole: A Cautious Approach

The synthesis of DAT requires careful handling due to the energetic nature of the compound and its precursors. Several synthetic routes have been reported in the literature.[3][5] A common and effective method involves the reaction of aminoguanidinium chloride with nitrous acid.[3]

Synthetic Protocol

Warning: The synthesis of 1,5-diamino-1H-tetrazole and its derivatives involves energetic materials. Appropriate safety precautions, including the use of personal protective equipment such as Kevlar gloves, leather coats, face shields, and earplugs, are mandatory.[6]

-

Preparation of the Diazonium Intermediate: A solution of aminoguanidinium chloride in water is cooled in an ice bath.

-

Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled aminoguanidinium chloride solution while maintaining a low temperature (0-5 °C) to form the diazonium intermediate.

-

Cyclization: The reaction mixture is then carefully warmed to allow for the cyclization and formation of the tetrazole ring.

-

Isolation and Purification: The resulting 1,5-diamino-1H-tetrazole can be isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices: The slow, dropwise addition of sodium nitrite at low temperatures is crucial to control the exothermic diazotization reaction and prevent the formation of unstable side products. The subsequent warming provides the necessary activation energy for the intramolecular cyclization to form the stable tetrazole ring.

Crystallization: The Art of Growing High-Quality Single Crystals

Obtaining a single crystal of sufficient size and quality is often the most challenging step in crystal structure determination. The ideal crystal for X-ray diffraction should be well-formed with smooth faces and be free of cracks and other defects.[7]

Recommended Crystallization Protocol for DAT

Slow evaporation of a saturated solution is a reliable method for growing single crystals of DAT.

-

Solvent Selection: Based on solubility data, a suitable solvent for DAT is a mixture of ethanol and water. The goal is to find a solvent system in which the compound has moderate solubility.[7]

-

Preparation of a Saturated Solution: Prepare a saturated solution of purified DAT in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

Expert Insight: The rate of evaporation is a critical parameter. If the evaporation is too rapid, a polycrystalline powder will likely form. Conversely, if it is too slow, the experiment may take an impractically long time. Adjusting the number and size of the holes in the parafilm can control the evaporation rate.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7]

Experimental Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology

-

Crystal Mounting: A suitable single crystal of DAT is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.

-

Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic coordinates, displacement parameters, and other structural parameters.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

The Crystal Structure of 1,5-diamino-1H-tetrazole

The crystal structure of 1,5-diamino-1H-tetrazole reveals a planar tetrazole ring.[2] The molecule crystallizes in the monoclinic space group P2₁/c.[3]

Crystallographic Data

| Parameter | Value |

| Chemical Formula | CH₄N₆ |

| Formula Weight | 100.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.488(2) Å[8] |

| b | 7.4238(19) Å[8] |

| c | 11.997(3) Å[8] |

| β | 97.145(3)°[8] |

| Volume | 661.7(3) ų[8] |

| Z | 4 |

| Density (calculated) | 1.571 g/cm³[3] |

Molecular Structure and Hydrogen Bonding

The structure of DAT features a planar tetrazole ring, with the 5-amino group conjugated with the π-system of the ring.[2] In contrast, the nitrogen atom of the 1-amino group is sp³ hybridized and is not conjugated with the tetrazole ring's π-system.[2] The crystal packing is dominated by an extensive three-dimensional network of intermolecular N-H···N hydrogen bonds, which contribute to the compound's high density and stability.[2][9]

Caption: Schematic of intermolecular hydrogen bonding in DAT.

Advanced Characterization and Computational Studies

Beyond single-crystal X-ray diffraction, a comprehensive understanding of DAT can be achieved through complementary techniques and computational modeling.

-